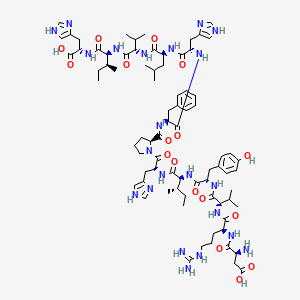
(3R)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-6-methyl-2,3-dihydro-4H-1-benzopyran-4-one
Vue d'ensemble
Description
“(3R)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-6-methyl-2,3-dihydro-4H-1-benzopyran-4-one” is a homoisoflavonoid . It increases the level of alkaline phosphatase (ALP) activity and promotes mesenchymal stem cells (MSCs) osteogenesis, but cannot enhance MSCs proliferation . It can be used for osteoporosis research .
Applications De Recherche Scientifique
1. Isoflavanone Derivatives and Cannabinoid-like Oxidative Rearrangements
- Research has identified derivatives of 5,7,2',4'-tetrahydroxy-6-methyl isoflavanone with structures similar to cannabinoids, derived from oxidative rearrangements. These compounds are isolated from the root extract of Desmodium canum and show potential in pharmacological applications (Botta, Gacs-Baitz, Vinciguerra, & Delle Monache, 2003).
2. Aldose Reductase Inhibition for Diabetic Complications
- Molecular studies have explored benzopyran-4-one derivatives as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The binding affinities and hydrogen bonding interactions with the enzyme's active site have been analyzed, showing the potential for therapeutic applications (Rastelli, Costantino, Gamberini, Del Corso, Mura, Petrash, Ferrari, & Pacchioni, 2002).
3. Anticancer Properties from Fungal Extracts
- Compounds structurally similar to benzopyran-4-one, isolated from Phellinus igniarius fungus, have shown selective cytotoxicity against certain cancer cell lines. These findings indicate potential utility in cancer treatment (Mo, Wang, Zhou, Yang, Li, Chen, & Shi, 2004).
4. Neuroprotective Agent for Ischemia-Reperfusion Damage
- KR-31543, a compound with a similar structure to benzopyran-4-one, has been studied for its neuroprotective properties in ischemia-reperfusion damage. Its metabolism in rats has been explored, indicating its potential for treating neurological damage (Kim, Ji, Lee, Yoo, Kim, Lee, Lim, & Lee, 2002).
5. Antimicrobial Applications
- Certain benzopyran derivatives have been evaluated for antimicrobial activity. Although not showing significant results, this research contributes to the understanding of the compound's potential in antimicrobial treatments (Mulwad & Hegde, 2009).
6. Allergic Airway Inflammation Suppression
- A compound related to benzopyran-4-one, isolated from Alpinia katsumadai seeds, has demonstrated significant suppression of allergic airway inflammation, indicating its potential in treating respiratory conditions (Wang, Song, He, & Zhang, 2017).
7. Antioxidant Properties
- The antioxidant properties of DDMP, a benzopyran derivative, have been studied, showing the importance of hydroxyl groups in scavenging free radicals, thus indicating its potential in oxidative stress-related conditions (Chen, Liu, Zhao, Bai, Sun, Cai, Fu, Ma, & Wang, 2021).
Mécanisme D'action
Target of Action
LPRP-Et-97543, also known as (3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one, is a potent anti-Hepatitis B Virus (HBV) agent . The primary targets of this compound are the Core, S, and preS promoters of the HBV .
Mode of Action
The compound interacts with its targets and reduces their activities . It has been suggested that the mechanism of HBV inhibition by LPRP-Et-97543 might involve feedback control of the gene expression and DNA replication of HBV by viral proteins .
Biochemical Pathways
The compound interferes with the NF-κB pathway in HBV-transfected Huh7 cells . The NF-κB pathway plays a crucial role in immune responses to infection, inflammation, and other pathological conditions. By interfering with this pathway, LPRP-Et-97543 can inhibit the replication of HBV.
Result of Action
As a result of its action, LPRP-Et-97543 exhibits promising activities against HBV . It reduces the activities of the Core, S, and preS promoters of HBV, thereby inhibiting the replication of the virus .
Orientations Futures
Flavonoids, including this compound, have potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Over the past years, a variety of biosynthetic techniques have been developed for producing flavonoids and flavonoid-based products . Current trends in flavonoid research include the mining of new functional genes and metabolites through omics research and the engineering of flavonoids using nanotechnology .
Analyse Biochimique
Biochemical Properties
LPRP-Et-97543 plays a crucial role in biochemical reactions, particularly in the context of its anti-HBV activity. It interacts with several enzymes and proteins, including the core, S, and preS proteins of the HBV virus. LPRP-Et-97543 reduces the activities of these proteins but does not affect the X promoter activities . Additionally, it has been shown to reduce the expression of nuclear p65/p50 proteins from the NF-κB family and increase the protein level of cytoplasmic IκBα . These interactions highlight the compound’s potential in modulating viral protein activities and influencing cellular signaling pathways.
Cellular Effects
LPRP-Et-97543 has notable effects on various types of cells and cellular processes. In HBV-transfected Huh7 cells, LPRP-Et-97543 significantly reduces the levels of intracellular LHBsAg and HBcAg proteins compared to vehicle controls . It also inhibits the replication of HBV DNA in these cells . Furthermore, LPRP-Et-97543 reduces nuclear p65/p50 NF-κB protein expression and phosphorylated NF-κBp65 levels, indicating its impact on cell signaling pathways and gene expression . These effects suggest that LPRP-Et-97543 can influence cellular metabolism and viral replication processes.
Molecular Mechanism
The molecular mechanism of LPRP-Et-97543 involves several key interactions at the molecular level. It binds to and inhibits the activities of core, S, and preS proteins of the HBV virus, thereby reducing their expression and activity . Additionally, LPRP-Et-97543 modulates the NF-κB signaling pathway by reducing the expression of nuclear p65/p50 proteins and increasing cytoplasmic IκBα levels . These molecular interactions contribute to the compound’s antiviral effects and its ability to modulate cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LPRP-Et-97543 have been observed to change over time. The compound exhibits cytotoxic effects at doses greater than 10 μg/ml in HepG2.2.15 and HBV-transfected Huh7 cells after three days of treatment . Additionally, LPRP-Et-97543 has been shown to inhibit HBsAg and HBeAg secretions in a dose-dependent manner over a period of three days . These temporal effects indicate the compound’s stability and its potential long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of LPRP-Et-97543 vary with different dosages in animal models. In studies involving HBV-transfected Huh7 cells, LPRP-Et-97543 exhibited cytotoxic effects at doses greater than 10 μg/ml . At lower doses (2.5-10 μg/ml), the compound effectively inhibited the replication of HBV DNA and reduced the expression of viral proteins . These findings suggest that LPRP-Et-97543 has a threshold effect, with higher doses potentially leading to cytotoxicity and adverse effects.
Metabolic Pathways
LPRP-Et-97543 is involved in several metabolic pathways, particularly those related to its antiviral activity. The compound interacts with enzymes and cofactors involved in the replication and expression of HBV proteins . By inhibiting the activities of core, S, and preS proteins, LPRP-Et-97543 disrupts the viral replication process and reduces the levels of viral RNA and proteins . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels in infected cells.
Transport and Distribution
LPRP-Et-97543 is transported and distributed within cells and tissues through various mechanisms. The compound’s interactions with transporters and binding proteins facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s antiviral activity, as they enable LPRP-Et-97543 to reach its target sites and exert its effects on viral proteins and cellular signaling pathways.
Subcellular Localization
The subcellular localization of LPRP-Et-97543 plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with viral proteins and modulates cellular signaling pathways . These targeting signals and post-translational modifications are essential for the compound’s antiviral effects and its ability to influence cellular processes.
Propriétés
IUPAC Name |
(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-9-13(19)7-14-15(16(9)20)17(21)11(8-22-14)6-10-2-4-12(18)5-3-10/h2-5,7,11,18-20H,6,8H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVOQLBTLZMHPR-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)OC[C@H](C2=O)CC3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



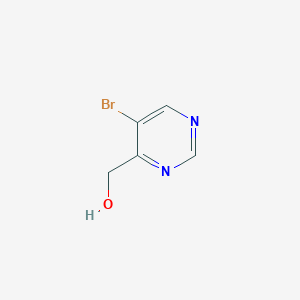

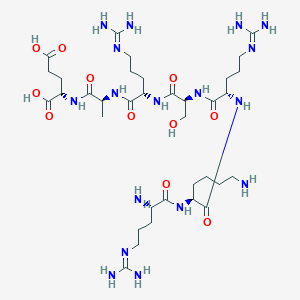


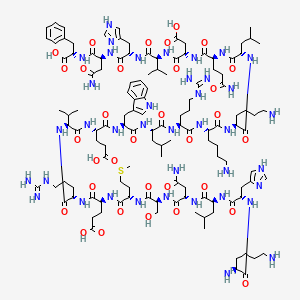
![(1R,20S,21S,22R)-9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene](/img/structure/B3029875.png)
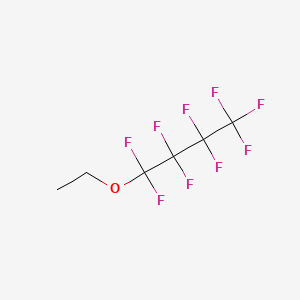
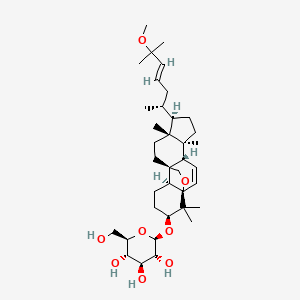
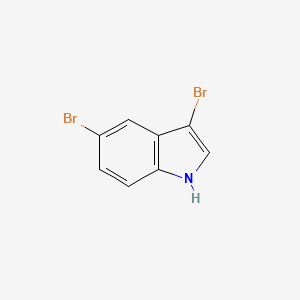

![Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B3029882.png)

